(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride
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Overview
Description
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring a chlorophenyl group and a butenylamine chain, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and a suitable amine precursor.
Reaction Steps: The key steps may include
Hydrochloride Formation: The free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yield and purity. Continuous flow processes and automated systems may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Pharmacology: Potential use as a pharmaceutical intermediate.
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for its potential therapeutic properties.
Industry
Material Science: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-Chlorophenyl)but-3-en-1-amine: The free base form without the hydrochloride salt.
1-(2-Chlorophenyl)butane-1-amine: A saturated analog without the double bond.
Uniqueness
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a chlorophenyl group and a butenylamine chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H |
InChI Key |
YNEWNIVVXVEYIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
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